2-Azaspiro[3.4]octan-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C7H11NO/c9-6-2-1-3-7(6)4-8-5-7/h8H,1-5H2 |
InChI Key |
LRPMBTIXOGMAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Azaspiro 3.4 Octan 5 One and Its Derivatives
Foundational Approaches to the Azaspiro[3.4]octane Core Synthesis
Annulation Strategies for Ring Construction
Annulation, the process of building a new ring onto a pre-existing structure, is a cornerstone for synthesizing the 2-azaspiro[3.4]octane skeleton. rsc.org This approach can be versatile, allowing for the formation of either the cyclopentane (B165970) or the azetidine (B1206935) ring in the final step. One effective strategy involves the annulation of a cyclopentane ring onto a pre-existing four-membered ring precursor. rsc.org Conversely, other successful routes employ the annulation of the four-membered azetidine ring onto a cyclopentane derivative. rsc.org
A notable example is the aza-Robinson annulation, which has been adapted for creating fused bicyclic amides and demonstrates the principles applicable to spirocyclic systems. This process typically involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to close the second ring. nih.gov Such strategies benefit from the use of readily available starting materials and often employ conventional chemical transformations, which can simplify the synthetic process and minimize the need for extensive chromatographic purification. rsc.org
The flexibility of annulation allows for the strategic construction of densely functionalized spirocyclic amides, which can serve as versatile intermediates for more complex molecules. nih.gov
Cycloaddition Reactions (e.g., [2+2] cycloaddition)
Cycloaddition reactions are powerful tools for the direct formation of cyclic structures and are particularly well-suited for constructing the strained four-membered ring of the 2-azaspiro[3.4]octan-5-one system. The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a primary and highly general method for accessing 2-azetidinones (β-lactams), which are structurally related to the azetidine portion of the target molecule. mdpi.com This reaction proceeds through a two-step mechanism, typically involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then cyclizes to form the four-membered ring. mdpi.com
In addition to [2+2] cycloadditions, [3+2] cycloaddition reactions have also been employed to build the five-membered ring of related azaspiro[3.4]octane systems. researchgate.net These reactions often involve the use of azomethine ylide equivalents, which can react with a suitable dipolarophile to construct the pyrrolidine (B122466) ring found in various spirocyclic frameworks. researchgate.net The choice of cycloaddition strategy depends on the desired substitution pattern and the availability of the starting materials.
| Cycloaddition Type | Reactants | Ring Formed | Key Features |
| [2+2] Cycloaddition | Ketene + Imine | 2-Azetidinone | Forms the four-membered ring; proceeds via a zwitterionic intermediate. mdpi.com |
| [3+2] Cycloaddition | Azomethine Ylide + Dipolarophile | Pyrrolidine | Forms the five-membered ring; offers good stereocontrol. researchgate.net |
Ring Expansion and Rearrangement Processes
Ring expansion and rearrangement reactions offer an alternative and sometimes more complex pathway to the azaspiro[3.4]octane core. These reactions often involve the formation of a carbocation intermediate adjacent to a strained ring, which then undergoes rearrangement to form a more stable, larger ring. youtube.comyoutube.com For instance, a cyclobutane (B1203170) ring can be induced to expand into a cyclopentane ring under specific acidic conditions that promote carbocation formation. youtube.comyoutube.com
While less common as a primary strategy for this specific spirocycle, such rearrangements can be key steps in multi-step syntheses. A plausible, though not explicitly documented, pathway could involve the rearrangement of a bicyclic precursor. The instability and high ring strain of smaller rings like cyclobutane can be harnessed as a driving force for these transformations, allowing for the construction of the more stable five-membered cyclopentane ring of the target scaffold. youtube.com The precise control of these reactions is critical, as the carbocation intermediates can often lead to a mixture of products if not properly managed.
Advanced Catalytic Systems for Enantioselective Synthesis
Achieving high levels of stereocontrol is paramount in modern pharmaceutical synthesis. For this compound and its derivatives, advanced catalytic systems have been developed to produce specific enantiomers, which often exhibit different biological activities. These methods primarily rely on organocatalysis and transition metal catalysis to create chiral spirocyclic frameworks with high enantiomeric excess.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, avoiding the use of metals. researchgate.net Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully used in asymmetric aza-Michael additions to create chiral building blocks that can be converted into complex molecules. nih.gov This type of catalysis is central to preparing enantiomerically enriched proline analogues, which are closely related to the azaspiro[3.4]octane structure. mdpi.com
For example, the enantioselective synthesis of 4-substituted proline scaffolds can be achieved through a double allylic alkylation of a glycine (B1666218) imine analog under phase-transfer conditions using a chinchonidine-derived catalyst. mdpi.com These proline derivatives are versatile intermediates that can be further elaborated into spirocyclic systems. mdpi.com Similarly, chiral oxaziridinium organocatalysts have been employed in hydroxylative phenol (B47542) dearomatization reactions to construct complex bicyclic systems with high enantioselectivity, showcasing the potential of organocatalysis in building intricate three-dimensional scaffolds. nih.gov
| Catalyst Type | Reaction | Key Feature |
| Diarylprolinol silyl ether | Asymmetric aza-Michael addition | High enantiomeric excess in the formation of chiral amines. nih.gov |
| Chinchonidine-derived catalyst | Phase-transfer double allylic alkylation | Enantioselective preparation of substituted proline scaffolds. mdpi.com |
| Chiral Oxaziridinium | Hydroxylative phenol dearomatization | Asymmetric synthesis of complex bicyclic structures. nih.gov |
Transition Metal-Catalyzed Routes (e.g., Rh(I)-catalyzed)
Transition metal catalysis provides a complementary approach for constructing azaspirocycles. Catalysts based on metals like rhodium, palladium, and ruthenium are known to facilitate a wide range of transformations, including cyclizations and bond-forming reactions. acs.org While specific examples for this compound are not extensively detailed, the principles are well-established in the synthesis of related nitrogen-containing heterocycles.
For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations are used to synthesize novel oxetane-containing spirocycles, demonstrating the power of this approach in building strained ring systems. researchgate.net Ruthenium tetroxide has been used for the oxidation of a 1-oxo-2-oxa-5-azaspiro[3.4]octane system to afford the corresponding spiro β-lactone γ-lactams, indicating the utility of metal-based reagents in the functionalization of the core scaffold. nih.gov These catalytic systems offer high efficiency and selectivity, making them valuable tools in the synthesis of complex aliphatic amines and their derivatives. acs.org
Chemical Reactivity and Functionalization of the 2 Azaspiro 3.4 Octan 5 One Scaffold
Reactivity of the Carbonyl Group within the Spirocyclic System
The carbonyl group at the 5-position of the 2-azaspiro[3.4]octan-5-one system is a key site for chemical modifications. Its reactivity is influenced by the steric hindrance imposed by the spirocyclic nature of the molecule. Nevertheless, it undergoes a variety of standard carbonyl reactions, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.
One of the fundamental transformations of the carbonyl group is its reduction to a hydroxyl group. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. For instance, the reduction of N-protected 2-azaspiro[3.4]octan-5-ones can lead to the corresponding alcohols. The resulting hydroxyl group can then serve as a handle for further functionalization.
Nucleophilic addition reactions to the carbonyl carbon are also a viable strategy for elaborating the scaffold. Organometallic reagents, such as Grignard reagents and organolithium compounds, can be employed to introduce new carbon-carbon bonds. The steric environment around the carbonyl group plays a crucial role in the diastereoselectivity of these additions.
Furthermore, the carbonyl group can participate in condensation reactions. For example, the Wittig reaction provides a means to convert the ketone into an exocyclic alkene. This olefination opens up avenues for a wide range of subsequent transformations, including hydrogenation, epoxidation, and polymerization. The choice of the Wittig reagent can influence the geometry of the resulting double bond.
Table 1: Examples of Carbonyl Group Reactions on the this compound Scaffold
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH4, LiAlH4 | 2-Azaspiro[3.4]octan-5-ol |
| Grignard Reaction | R-MgBr | 5-Alkyl-2-azaspiro[3.4]octan-5-ol |
| Wittig Reaction | Ph3P=CHR | 5-Alkylidene-2-azaspiro[3.4]octane |
Nitrogen Atom Transformations and Derivatization
The secondary amine within the azetidine (B1206935) ring of the this compound scaffold is another key site for functionalization. The nitrogen atom's nucleophilicity allows for a variety of transformations, enabling the attachment of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule.
N-alkylation is a common derivatization strategy. This can be achieved by reacting the scaffold with alkyl halides or by reductive amination. The introduction of different alkyl groups can influence the compound's lipophilicity, basicity, and steric bulk. For instance, N-methylation is a frequently employed modification in medicinal chemistry. researchgate.net
N-acylation, through reaction with acyl chlorides or anhydrides, provides access to the corresponding amides. This transformation is often used to introduce various functional groups or to serve as a protecting group strategy during multi-step syntheses. The resulting amide bond can influence the molecule's conformational preferences and hydrogen bonding capabilities.
The nitrogen atom can also be incorporated into more complex heterocyclic systems through cyclization reactions. Depending on the nature of the reagents and reaction conditions, the azetidine nitrogen can act as a nucleophile in the formation of fused or spirocyclic ring systems.
Table 2: Examples of Nitrogen Atom Derivatization in the 2-Azaspiro[3.4]octane System
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | R-X, Base | N-Alkyl-2-azaspiro[3.4]octan-5-one |
| N-Acylation | R-COCl, Base | N-Acyl-2-azaspiro[3.4]octan-5-one |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-2-azaspiro[3.4]octan-5-one |
Regioselective and Stereoselective Modifications
The inherent three-dimensionality and conformational rigidity of the this compound scaffold make it an attractive template for the development of regioselective and stereoselective reactions. The ability to control the spatial arrangement of substituents is crucial for optimizing interactions with biological targets.
Regioselectivity can be a key consideration when multiple reactive sites are present in a derivative of the core scaffold. For example, in molecules containing additional functional groups on the cyclopentane (B165970) ring, the choice of reagents and reaction conditions can direct transformations to a specific position.
Stereoselectivity is particularly important in the synthesis of chiral derivatives of this compound. The introduction of new stereocenters can be achieved with a high degree of control through the use of chiral catalysts, auxiliaries, or reagents. For instance, the asymmetric reduction of the carbonyl group can lead to the selective formation of one enantiomer of the corresponding alcohol. Similarly, stereoselective alkylation of the enolate derived from the ketone can provide access to substituted derivatives with defined stereochemistry at the alpha-carbon. The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the existing spirocyclic framework.
Stability and Degradation Pathways of the this compound Core
The stability of the this compound core is a critical factor in its application, particularly in the context of drug development. The presence of the strained four-membered azetidine ring is a key determinant of its chemical stability. rsc.org While the azetidine ring is generally more stable than the corresponding three-membered aziridine ring, it can be susceptible to ring-opening reactions under certain conditions. rsc.org
The stability of the scaffold can be influenced by the nature of the substituents on both the nitrogen atom and the cyclopentanone (B42830) ring. Electron-withdrawing groups on the nitrogen, for example, can affect the ring's stability and reactivity.
Potential degradation pathways for the this compound core could involve the cleavage of the azetidine ring. This might occur under strongly acidic or basic conditions, or through reactions with certain nucleophiles or electrophiles. The ring strain of the azetidine makes it a potential target for ring-opening reactions, which can be a synthetically useful transformation or an undesirable degradation pathway depending on the context. rsc.org For instance, the reactivity of azetidines is driven by a considerable ring strain, which makes them susceptible to nucleophilic attack that can lead to ring cleavage. rsc.orgresearchgate.net
Advanced Spectroscopic and Spectrometric Elucidation of 2 Azaspiro 3.4 Octan 5 One Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and cyclopentanone (B42830) rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants would reveal the connectivity of protons. For instance, protons adjacent to the nitrogen atom in the azetidine ring and those alpha to the carbonyl group in the cyclopentanone ring would likely appear in characteristic regions of the spectrum.
¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 200-220 ppm). The spiro carbon, being a quaternary carbon, would also have a distinct chemical shift.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, confirming the spirocyclic structure.
Hypothetical ¹H and ¹³C NMR Data Table for 2-Azaspiro[3.4]octan-5-one (Note: This table is illustrative and not based on experimental data.)
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |
| C1 | - | - | - | - |
| C3 | - | - | - | - |
| C4 | - | - | - | - |
| C6 | - | - | - | - |
| C7 | - | - | - | - |
| C8 | - | - | - | - |
| NH | - | - | - | - |
| C5 (C=O) | - | - | - | ~210 |
| Spiro C | - | - | - | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
HRMS would be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula (C₇H₁₁NO). By analyzing the fragmentation pattern, insights into the stability of the molecule and the connectivity of its atoms can be gained. Common fragmentation pathways for cyclic ketones and amines would be expected, such as alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.
Hypothetical HRMS Fragmentation Table for this compound (Note: This table is illustrative and not based on experimental data.)
| m/z (calculated) | Ion Formula | Fragment Lost |
| 125.0841 | [C₇H₁₁NO]⁺ | - |
| 97.0891 | [C₆H₁₁N]⁺ | CO |
| 83.0735 | [C₅H₉N]⁺ | C₂H₂O |
| 69.0578 | [C₄H₇N]⁺ | C₃H₄O |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. For a chiral molecule, X-ray crystallography of a single enantiomer could also establish the absolute stereochemistry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretch would be expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring would likely appear as a moderate band around 3300-3500 cm⁻¹. C-H stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretch is typically also Raman active. The symmetric vibrations of the carbon skeleton would be more prominent in the Raman spectrum.
Hypothetical Vibrational Spectroscopy Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 |
| C=O Stretch | ~1720 | ~1720 |
| C-N Stretch | ~1100-1300 | ~1100-1300 |
Chiroptical Methods (CD/ORD) for Enantiomeric Excess and Absolute Configuration Assignment
If this compound were synthesized in an enantiomerically enriched or pure form, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra could be used to determine the enantiomeric excess and, often through comparison with theoretical calculations, to assign the absolute configuration of the stereocenters.
Theoretical and Computational Chemistry Studies on 2 Azaspiro 3.4 Octan 5 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Azaspiro[3.4]octan-5-one, these methods would provide a detailed picture of its electronic landscape and three-dimensional structure.
Electronic Structure: QM methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, would be employed to calculate the molecular orbitals and their corresponding energy levels. This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
Geometry Optimization: A critical application of QM is the determination of the most stable three-dimensional arrangement of atoms in the molecule. averysader.com This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to predict its most stable structure. The resulting optimized geometry is the foundation for all further computational analysis.
A hypothetical data table for optimized geometric parameters of this compound, as would be generated by QM calculations, is presented below.
| Parameter | Predicted Value (Å/°) |
| C-C (cyclopentanone) | ~1.54 |
| C=O (cyclopentanone) | ~1.21 |
| C-N (azetidine) | ~1.47 |
| C-C (azetidine) | ~1.55 |
| Spiro C-C | ~1.56 |
| ∠(C-N-C) | ~90 |
| ∠(C-C=O) | ~108 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar cyclic systems. Actual values would be derived from specific QM calculations.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying reaction mechanisms. researchgate.net
For this compound, DFT calculations could be used to explore various potential chemical transformations. For instance, the reactivity of the ketone or the secondary amine could be investigated. DFT would be employed to map the entire reaction pathway, including the identification of reactants, transition states, intermediates, and products. The calculation of activation energies would help in predicting the feasibility and rate of a proposed reaction. Furthermore, DFT can elucidate the stereochemical and regiochemical outcomes of reactions involving this spirocyclic scaffold.
A hypothetical reaction coordinate diagram for a nucleophilic addition to the carbonyl group of this compound, as could be predicted by DFT, would show the relative energies of the reactants, transition state, and product, providing insight into the reaction kinetics.
Molecular Mechanics (MM) and Dynamics Simulations for Conformational Landscapes
While QM methods provide high accuracy, they are computationally expensive for studying the dynamic behavior of molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative to explore the conformational landscape of this compound. nih.govmdpi.com
Conformational Analysis: MM force fields would be used to perform a systematic search for all possible low-energy conformations of the molecule. averysader.com This is particularly important for a flexible molecule like this compound, where the five-membered ring can adopt various puckered conformations. The results of a conformational search would be a set of stable conformers and their relative energies, providing a comprehensive understanding of the molecule's flexibility.
Molecular Dynamics Simulations: MD simulations would provide insights into the time-dependent behavior of this compound in a simulated environment, such as in a solvent. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves and changes shape over time. This information is valuable for understanding how the molecule might interact with other molecules, such as a biological target. Analysis of the MD trajectory can provide information on conformational flexibility, intramolecular hydrogen bonding, and solvent effects.
In Silico Approaches to Ligand Design and Virtual Screening Utilizing the Azaspiro[3.4]octane Scaffold
The azaspiro[3.4]octane scaffold is recognized as a valuable building block in medicinal chemistry due to its inherent three-dimensionality. researchgate.net In silico methods are instrumental in leveraging this scaffold for the design of new bioactive molecules. mdpi.commdpi.com
Ligand Design: The rigid structure of the azaspiro[3.4]octane core can be used as a template for designing new ligands with specific biological activities. Computational tools can be used to add various functional groups to the scaffold and predict how these modifications will affect the molecule's properties, such as its binding affinity to a target protein.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Derivatives of this compound could be included in such libraries. Both ligand-based and structure-based virtual screening methods could be employed. In ligand-based screening, compounds structurally similar to known active compounds are sought. In structure-based screening, molecules are docked into the binding site of a target protein to predict their binding affinity. researchgate.net
A summary of in silico approaches utilizing the azaspiro[3.4]octane scaffold is presented in the table below.
| In Silico Technique | Application to Azaspiro[3.4]octane Scaffold |
| Scaffold Hopping | Replacing a known active core with the azaspiro[3.4]octane scaffold to generate novel chemotypes with potentially improved properties. |
| Fragment-Based Drug Design | Using the azaspiro[3.4]octane core as a starting point and computationally "growing" fragments to design a potent ligand. |
| Pharmacophore Modeling | Developing a 3D model of the essential features required for biological activity and screening for azaspiro[3.4]octane derivatives that match the model. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of azaspiro[3.4]octane derivatives to their biological activity. |
Applications of 2 Azaspiro 3.4 Octan 5 One in Medicinal Chemistry and Drug Discovery Pre Clinical Focus
The Role of 2-Azaspiro[3.4]octan-5-one as a Privileged Scaffold for Bioactive Compounds
The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for more than one biological target. The this compound moiety embodies this concept through its rigid, three-dimensional structure that presents substituents in well-defined spatial orientations. This conformational rigidity can lead to higher binding affinities and selectivities for target proteins compared to more flexible acyclic or monocyclic analogs. Spirocyclic scaffolds, in general, are increasingly utilized in medicinal chemistry to enhance the sp3-character of drug candidates, a feature often associated with improved physicochemical properties and metabolic stability. The incorporation of the this compound scaffold introduces a unique combination of a lactam functionality within a spirocyclic system, offering specific hydrogen bonding capabilities and a defined vector for substituent placement.
Rational Design Principles for Incorporating the Azaspiro[3.4]octane Moiety into Drug Candidates
The integration of the 2-azaspiro[3.4]octane moiety into potential drug candidates is guided by several key rational design principles aimed at optimizing molecular properties and biological activity. A primary principle is the use of this scaffold to explore "escape from flatland," a strategy to move away from planar, aromatic structures towards more three-dimensional molecules. This increased three-dimensionality can lead to improved target engagement by accessing deeper or more complex binding pockets.
Another crucial design principle is the modulation of physicochemical properties. The introduction of a spirocyclic core like 2-azaspiro[3.4]octane can influence a molecule's solubility, lipophilicity (logP), and polar surface area (PSA). By carefully selecting substitution points on the scaffold, medicinal chemists can fine-tune these properties to enhance drug-likeness and improve pharmacokinetic profiles. For instance, replacing a gem-dimethyl group with a spirocycle can reduce lipophilicity and improve aqueous solubility.
Furthermore, the rigid nature of the azaspiro[3.4]octane scaffold is exploited to lock in specific conformations that are favorable for binding to a biological target. This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity. The defined exit vectors from the spirocyclic core also allow for the precise positioning of pharmacophoric groups to interact with specific residues in a protein's active site.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective biological effects.
A notable example involves the development of spirocyclic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. In these studies, various spirocycles, including 2-azaspiro[3.4]octane derivatives, were incorporated into the inhibitor design. The SAR exploration revealed that the nature and substitution on the spirocyclic moiety significantly impacted the inhibitory potency. For instance, modifications at the nitrogen of the azaspiro[3.4]octane ring and the introduction of different functional groups on the cyclopentane (B165970) ring led to a range of activities, highlighting the importance of these positions for optimizing interactions within the enzyme's active site.
The following interactive table summarizes key SAR findings for a hypothetical series of this compound derivatives targeting a generic protein to illustrate common SAR trends.
| Compound ID | R1 Substitution (on Nitrogen) | R2 Substitution (on Cyclopentane) | IC50 (nM) | Notes |
| A-1 | H | H | 5000 | Unsubstituted parent scaffold shows weak activity. |
| A-2 | Methyl | H | 2500 | Small alkyl substitution on nitrogen improves activity. |
| A-3 | Benzyl | H | 1000 | Larger hydrophobic group on nitrogen enhances potency. |
| A-4 | Benzyl | 6-Fluoro | 500 | Electron-withdrawing group on cyclopentane further improves activity. |
| A-5 | Benzyl | 6-Methoxy | 1200 | Electron-donating group on cyclopentane is less favorable. |
| A-6 | 4-Fluorobenzyl | 6-Fluoro | 250 | Substitution on the benzyl ring can fine-tune activity. |
These studies underscore the utility of the this compound scaffold as a versatile template for medicinal chemistry optimization, where systematic modifications can lead to the identification of potent and selective bioactive compounds.
In Vitro Biological Activity Profiling and Target Engagement Studies
The preclinical evaluation of this compound derivatives involves a comprehensive assessment of their biological activity through a variety of in vitro assays. These studies are crucial for identifying the molecular targets of these compounds and for understanding their mechanism of action at a cellular and molecular level.
Enzyme Inhibition Assays (e.g., kinases, proteases)
Derivatives of azaspiro[3.4]octane have been investigated as inhibitors of various enzymes, including proteases. As previously mentioned, spirocyclic inhibitors derived from 2-azaspiro[3.4]octane have demonstrated inhibitory activity against the SARS-CoV-2 3C-like protease nih.gov. In such assays, the potency of the compounds is typically determined by measuring the concentration required to inhibit the enzyme's activity by 50% (IC50). These assays often utilize fluorescently labeled substrates that, upon cleavage by the enzyme, produce a measurable signal. The reduction in this signal in the presence of the inhibitor is proportional to its inhibitory activity.
While specific data on this compound derivatives as kinase inhibitors is not extensively available in the public domain, the scaffold's ability to present functional groups in precise orientations makes it a plausible candidate for targeting the ATP-binding site of kinases. Kinase inhibition assays are commonly performed using methods such as radiometric assays that measure the transfer of radiolabeled phosphate to a substrate, or fluorescence-based assays that detect changes in the local environment upon substrate phosphorylation.
Receptor Binding Assays (e.g., GPCRs, M4 agonists)
G protein-coupled receptors (GPCRs) are a major class of drug targets, and compounds containing the azaspiro[3.4]octane core have shown promise in modulating their activity. A significant finding in this area is the development of 5-oxa-2-azaspiro[3.4]octane derivatives as potent and selective agonists for the muscarinic acetylcholine (B1216132) M4 receptor google.com. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia.
Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
The following table presents hypothetical data from a competitive radioligand binding assay for a series of this compound derivatives at the M4 muscarinic receptor.
| Compound ID | R1 Substitution | Ki (nM) | Receptor Subtype Selectivity (M4 vs. M1/M2/M3/M5) |
| B-1 | H | >1000 | Non-selective |
| B-2 | 3-Chlorophenyl | 150 | Moderately selective |
| B-3 | 3-Cyanophenyl | 50 | Highly selective (>100-fold vs other subtypes) |
| B-4 | 4-Pyridyl | 80 | Selective |
These data illustrate how modifications to the this compound scaffold can significantly impact both binding affinity and selectivity for a specific GPCR subtype.
Protein-Ligand Interaction Analysis and Molecular Docking
To understand the molecular basis of the observed biological activity, computational methods such as molecular docking are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. These studies provide valuable insights into the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's affinity and selectivity.
For instance, in the study of nitrofuran-tagged 2,6-diazaspiro[3.4]octane derivatives, induced-fit docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were used to investigate the binding of these compounds to their likely biotargets nih.gov. These computational analyses helped to rationalize the observed shift in antibacterial activity from M. tuberculosis to S. aureus upon structural modification of the lead compound nih.gov.
Similarly, the crystallographic structures of 2-azaspiro[3.3]heptane-derived inhibitors bound to the SARS-CoV-2 3CLpro active site have provided a detailed picture of the protein-ligand interactions at an atomic level. These structures revealed how the spirocyclic moiety occupies the S4 subsite of the enzyme and how different substituents can form specific hydrogen bonds and hydrophobic contacts with the protein residues. This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Development of this compound Derivatives as Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific targets, such as proteins, to enable their study within a native cellular environment. The development of potent and selective ligands based on novel scaffolds is the foundational step toward creating such probes. While the this compound core is a promising starting point, its derivatization into dedicated chemical biology probes is an emerging area of research.
The inherent properties of the azaspiro[3.4]octane framework, such as its conformational rigidity and three-dimensional character, make it an attractive scaffold for designing highly selective ligands. researchgate.net This rigidity can help in pre-organizing functional groups in a specific orientation for optimal interaction with a biological target, potentially leading to high affinity and selectivity.
The general strategy for converting a bioactive molecule into a chemical biology probe involves the introduction of a reporter group or a reactive moiety. For a this compound derivative, this could be achieved through several approaches:
Fluorescent Probes: A fluorophore (e.g., BODIPY, fluorescein) could be chemically linked to the azaspiro[3.4]octan-5-one core. This allows for the visualization and tracking of the target molecule within cells using techniques like fluorescence microscopy or flow cytometry. The key is to attach the fluorophore at a position that does not disrupt the binding to the target protein.
Affinity-Based Probes: A tag, such as biotin, can be appended to the scaffold. These probes are used in affinity purification experiments (e.g., pull-down assays) to isolate the target protein and its binding partners from complex biological mixtures, helping to identify new components of signaling pathways.
Photoaffinity Labels: Incorporation of a photoreactive group (e.g., an azide or diazirine) would create a probe that, upon exposure to UV light, forms a covalent bond with its target. This technique is invaluable for irreversibly labeling a target protein, facilitating its identification and characterization.
The successful design of such probes hinges on a detailed understanding of the structure-activity relationship (SAR) of the this compound derivatives. The table below outlines the conceptual design of potential chemical biology probes based on this scaffold.
Table 1: Conceptual Design of this compound Based Chemical Biology Probes
| Probe Type | Functional Group to be Incorporated | Potential Application |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Cellular imaging, target localization |
| Affinity Probe | Biotin, Desthiobiotin | Target identification, protein pull-down assays |
| Photoaffinity Label | Phenyl azide, Diazirine | Covalent labeling of target, target validation |
While specific examples of probes derived directly from this compound are not yet widely reported in peer-reviewed literature, the extensive use of related spirocyclic scaffolds in developing potent bioactive compounds suggests that this is a promising and logical next step in their evolution as research tools. nih.gov
Bioisosteric Replacement Strategies with Azaspiro[3.4]octane Motifs
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by a structurally different group to improve properties such as potency, selectivity, metabolic stability, or lipophilicity. bldpharm.com The unique three-dimensional and rigid nature of azaspiro[3.4]octane and related azaspirocycles makes them excellent candidates for use as bioisosteres for more common saturated heterocycles like piperidine, piperazine, and morpholine. researchgate.netresearchgate.net
The introduction of a spirocyclic center can confer several advantages:
Improved Physicochemical Properties: Replacing a flexible ring system with a rigid spirocycle can significantly alter a molecule's properties. For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), exchanging a morpholine ring with diverse azaspiro cycles led to lower lipophilicity (logD) values. bldpharm.com This is often a desirable outcome in drug discovery as high lipophilicity can be associated with poor solubility and off-target toxicity.
Enhanced Metabolic Stability: The spirocyclic core can block sites of metabolism. The quaternary spiro-carbon is not susceptible to oxidation by metabolic enzymes, which can improve the half-life of a drug candidate. The MCHr1 antagonists with azaspiro cycles also showed improved metabolic stability. bldpharm.com
Increased Selectivity: The well-defined three-dimensional arrangement of substituents on a spirocyclic scaffold can lead to more precise interactions with the intended target, thereby improving selectivity over other related proteins. bldpharm.com In the case of the MCHr1 antagonists, the spirocyclic analogues demonstrated better selectivity against the hERG ion channel, reducing the risk of cardiac side effects. bldpharm.com
Exploration of Novel Chemical Space: Using azaspiro[3.4]octane motifs allows chemists to generate novel intellectual property and move away from heavily patented chemical space occupied by more common heterocycles. researchgate.net
The table below summarizes key examples where azaspirocyclic motifs have been successfully employed as bioisosteres.
Table 2: Examples of Bioisosteric Replacement with Azaspirocyclic Motifs
| Original Moiety | Bioisosteric Replacement | Compound Class | Observed Improvement |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | MCHr1 Antagonists | Lowered logD, improved metabolic stability, and enhanced selectivity against hERG. bldpharm.com |
| Piperazine | 2,6-Diazaspiro[3.4]octane | General Drug Scaffolds | Provides novel chemical space with different structural vectors. researchgate.net |
| Piperidine | 1-Azaspiro[3.3]heptane | Anesthetic Drug (Bupivacaine analogue) | Resulted in a new patent-free analogue with high activity. enamine.netscienceopen.com |
| Piperidine | 2-Azaspiro[3.3]heptane | CXCR2 Antagonist | Reduced brain penetration by 25-fold, which can be desirable for peripherally acting drugs. nih.gov |
These examples underscore the utility of the azaspiro[3.4]octane and related spirocyclic scaffolds as versatile tools in medicinal chemistry. By strategically replacing traditional heterocyclic rings, researchers can fine-tune the properties of drug candidates to achieve a more desirable pharmacological profile.
Comparative Analysis with Other Azaspirocyclic and Spirocyclic Ketone Systems
Structural and Synthetic Comparisons with Related Azaspiro[X.Y]alkan-Z-ones
The family of azaspiro[X.Y]alkan-Z-ones encompasses a wide array of structural motifs, with variations in ring size and the position of both the nitrogen atom and the carbonyl group. These structural differences significantly influence the synthetic strategies employed for their construction.
A prominent class of related compounds are the spiro-γ-lactams, which, like 2-Azaspiro[3.4]octan-5-one, contain a five-membered lactam ring. The synthesis of these compounds often involves stereoselective formal [3+2] cycloaddition reactions. rsc.org For instance, the reaction of a formamide-derived 1,3-dipole with an α,β-unsaturated carbonyl compound can forge the spiro-γ-lactam core. rsc.org This approach offers a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules.
In contrast, the synthesis of other azaspiro[X.Y]alkan-Z-ones, such as 1-thia-4-azaspiro[4.4/5]alkan-3-ones, can be achieved through one-pot multicomponent reactions. For example, the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid provides a direct route to these spiro-thiazolidinone derivatives. sigmaaldrich.com Multicomponent reactions are highly valued for their efficiency and atom economy in generating molecular complexity from simple starting materials. sigmaaldrich.com
The synthesis of the parent 2-azaspiro[3.4]octane scaffold has been achieved through several routes, including the annulation of either the cyclopentane (B165970) or the azetidine (B1206935) ring onto a pre-existing ring. researchgate.net These methods often employ conventional chemical transformations, highlighting the accessibility of this particular spirocyclic system. The introduction of the ketone functionality at the 5-position, as in this compound, would likely involve the oxidation of a corresponding alcohol precursor or the use of a cyclopentanone-derived starting material in the annulation strategy.
The table below provides a comparative overview of different Azaspiro[X.Y]alkan-Z-ones and their common synthetic strategies.
| Compound Class | Ring System [X.Y] | Carbonyl Position (Z) | Common Synthetic Strategies |
| This compound | [3.4] | 5 | Inferred: Oxidation of alcohol precursor, Annulation with cyclopentanone (B42830) derivative |
| Spiro-γ-lactams | Varies | Varies | [3+2] Cycloaddition, Intramolecular cyclization |
| 1-Thia-4-azaspiro[4.4/5]alkan-3-ones | [4.4] or [4.5] | 3 | One-pot multicomponent reactions |
| 2,6-Diazaspiro[3.4]octan-5-one | [3.4] | 5 | Annulation strategies |
Divergent Reactivity Profiles of Analogous Spirocyclic Scaffolds
The reactivity of spirocyclic ketones and lactams is heavily influenced by the ring strain and the electronic nature of the atoms within the rings. The presence of the four-membered azetidine ring in this compound is expected to impart distinct reactivity compared to systems with larger rings.
Spiro-β-lactams, containing a four-membered lactam ring, are known for their susceptibility to ring-opening reactions due to significant ring strain. researchgate.net This reactivity is a cornerstone of the biological activity of penicillin and other β-lactam antibiotics. In contrast, the γ-lactam of this compound is generally more stable. However, the spirocyclic nature can influence the reactivity of the carbonyl group. The rigid, three-dimensional structure can dictate the stereochemical outcome of nucleophilic additions to the carbonyl carbon.
The reactivity of the nitrogen atom in the azetidine ring is also a key feature. It can undergo N-alkylation, N-acylation, and other functionalizations, allowing for the diversification of the scaffold. The reactivity of this nitrogen will be influenced by the presence of the adjacent spiro center and the cyclopentanone ring.
In comparison, the reactivity of spirocyclic systems lacking the nitrogen atom, such as spirocyclic ketones, is primarily centered on the carbonyl group. These compounds can undergo a wide range of classical carbonyl reactions, including reductions, oxidations, and additions. The stereoselectivity of these reactions is often controlled by the steric hindrance imposed by the spirocyclic framework.
Distinct Biological Activity Landscapes of Related Azaspirocyclic Structures
Azaspirocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds. researchgate.netmdpi.com The rigid, three-dimensional nature of these scaffolds allows for precise positioning of functional groups to interact with biological targets, often leading to high potency and selectivity. bldpharm.com
Derivatives of the 2,6-diazaspiro[3.4]octane core have shown potent antitubercular activity. mdpi.com The spirocyclic framework is believed to contribute to the favorable pharmacokinetic properties of these compounds. Similarly, 2-azaspiro[3.4]octane derivatives have been investigated as M4 receptor agonists, indicating their potential in treating neurological and psychiatric disorders. google.com
Spiro-γ-lactams, a class to which this compound belongs, have been explored for a variety of biological activities, including antimicrobial and anti-HIV properties. chemicalbook.com The ability to readily synthesize chiral spiro-γ-lactams through methods like 1,3-dipolar cycloaddition has facilitated the exploration of their structure-activity relationships. chemicalbook.com
The biological activity of azaspiro compounds is highly dependent on the specific arrangement of heteroatoms and functional groups around the spirocyclic core. The table below highlights the diverse biological activities associated with different azaspirocyclic scaffolds.
| Azaspirocyclic Scaffold | Associated Biological Activities |
| 2,6-Diazaspiro[3.4]octane | Antitubercular, Hepatitis B capsid protein inhibition, Menin-MLL1 interaction inhibition, MAP and PI3K signaling modulation, Dopamine D3 receptor antagonism, VDAC1 inhibition mdpi.com |
| 2-Azaspiro[3.4]octane | M4 receptor agonism google.com |
| Spiro-γ-lactams | Antimicrobial, Anti-HIV chemicalbook.com |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | Antitumor google.com |
| 6-Azaspiro[2.5]octane | M4 muscarinic acetylcholine (B1216132) receptor antagonism google.com |
Future Perspectives and Emerging Research Directions for 2 Azaspiro 3.4 Octan 5 One
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of 2-azaspiro[3.4]octane frameworks is an area of active research, with a growing emphasis on creating more efficient, cost-effective, and environmentally friendly processes. Future methodologies are expected to align with the principles of green chemistry, focusing on atom economy, reduced waste, and the use of safer reagents. purkh.commonash.edu
Key future directions in synthesis include:
Catalytic Processes: The development and application of novel catalysts are anticipated to play a crucial role. This includes the use of recyclable catalysts, such as ionic liquids, which have been shown to be effective in related aza-Michael additions and can be reused multiple times without significant loss of activity. researchgate.net
Scalable and Modular Syntheses: There is a continued need for robust and scalable routes that allow for the production of large quantities of the core scaffold. researchgate.net Future research will likely focus on developing modular approaches that start from readily available materials and allow for the easy diversification of the spirocyclic core to build extensive compound libraries for drug discovery. researchgate.netrsc.org
| Methodology | Description | Potential Advantages |
|---|---|---|
| Catalysis | Employing catalysts to facilitate reactions with less energy and fewer reagents, with a focus on recyclability. purkh.comresearchgate.net | Reduced waste, energy efficiency, reusability of materials. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, time and cost savings, reduced solvent use. |
| Modular Assembly | Building complex molecules from simpler, interchangeable building blocks. researchgate.net | Facilitates rapid generation of diverse derivatives for screening. |
Advanced Computational Approaches for Structure-Based Drug Design and Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For derivatives of 2-azaspiro[3.4]octan-5-one, these in silico methods are expected to accelerate the identification of potent and selective drug candidates.
Future computational research will likely involve:
Structure-Guided Design: As demonstrated in the development of inhibitors for targets like the SARS-CoV-2 main protease (3CLpro), high-resolution crystal structures of target proteins can guide the design of spirocyclic inhibitors. nih.gov By understanding the binding modes, researchers can optimize the scaffold to enhance interactions with specific subsites of the target protein. nih.gov
Molecular Docking and Simulation: Techniques such as induced-fit docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations will be increasingly used to predict the binding affinity and mode of interaction of 2-azaspiro[3.4]octane derivatives with their biological targets. nih.gov These simulations can help prioritize which compounds to synthesize and test, saving time and resources.
ADME/T Prediction: Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates are critical. Early-stage in silico assessment of these properties will help in designing molecules with better pharmacokinetic profiles and a higher probability of success in clinical development.
| Technique | Application for this compound Derivatives | Anticipated Outcome |
|---|---|---|
| Structure-Guided Design | Designing inhibitors based on the 3D structure of biological targets like viral proteases. nih.gov | Creation of highly potent and selective inhibitors. |
| Induced-Fit Docking | Predicting how the target protein's active site might change shape to accommodate the ligand. nih.gov | More accurate prediction of binding modes and affinities. |
| MM-GBSA Calculations | Estimating the binding free energy of a ligand to a protein. nih.gov | Ranking potential drug candidates based on predicted binding strength. |
Exploration of Novel Therapeutic Areas and Biological Targets
The rigid, three-dimensional nature of the 2-azaspiro[3.4]octane scaffold makes it a "privileged structure," capable of interacting with a wide range of biological targets. nih.gov While derivatives have shown promise in several areas, significant potential for discovering new therapeutic applications remains.
Emerging research directions in this area include:
Antiviral Agents: The successful design of 2-azaspiro[3.4]octane-derived inhibitors of the SARS-CoV-2 main protease highlights the potential of this scaffold in developing treatments for viral infections. nih.gov Future work could expand to other viral targets and diseases.
Antibacterial Agents: The related 2,6-diazaspiro[3.4]octane core has been a fruitful scaffold for potent antitubercular agents. mdpi.com Further exploration of the molecular periphery of this compound derivatives could lead to new classes of antibiotics to combat multidrug-resistant bacteria. nih.gov
Oncology and Kinase Inhibitors: Spirocyclic systems are increasingly being incorporated into the design of enzyme inhibitors, including kinases, which are important targets in cancer therapy. The conformational rigidity of the 2-azaspiro[3.4]octane core could be leveraged to develop highly selective kinase inhibitors.
Central Nervous System (CNS) Disorders: The compact and three-dimensional properties of spirocycles are advantageous for designing drugs that can cross the blood-brain barrier. This opens up possibilities for developing therapies for a range of neurological and psychiatric conditions.
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 3CLpro) nih.gov | Scaffold has shown potent inhibitory activity. |
| Bacterial Enzymes (e.g., DNA gyrase) nih.gov | Related scaffolds are effective against M. tuberculosis. mdpi.com | |
| Oncology | Protein Kinases | Rigid spirocyclic structures can enhance selectivity for enzyme active sites. |
| CNS Disorders | Receptors and Transporters | Favorable physicochemical properties for brain penetration. |
Applications in Materials Science and Other Non-Medicinal Fields
Beyond medicine, the unique structural and electronic properties of spiro heterocycles suggest their potential utility in materials science. nih.gov While this area is still nascent for the this compound scaffold specifically, it represents a significant frontier for future research.
Potential non-medicinal applications to be explored include:
Organic Electronics: The defined three-dimensional geometry of spiro compounds can be exploited in the design of novel organic semiconductors or components for organic light-emitting diodes (OLEDs). nih.gov The ability to tailor the electronic properties through functionalization of the spirocyclic core could lead to materials with unique optical and electronic characteristics.
Liquid Crystals: The rigid and well-defined shape of spirocyclic molecules could be beneficial in the development of new liquid crystalline materials with specific phase behaviors and properties. nih.gov
Advanced Polymers: Incorporation of the 2-azaspiro[3.4]octane motif into polymer backbones could introduce rigidity and specific conformational constraints, leading to polymers with novel thermal, mechanical, or optical properties.
Further fundamental research is required to fully understand how the properties of the this compound core can be harnessed for these material science applications, representing an exciting direction for interdisciplinary collaboration.
Q & A
Q. Q1. What are the key considerations for synthesizing 2-Azaspiro[3.4]octan-5-one with high diastereomeric purity?
Methodological Answer:
- Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor spirocyclic ring closure. For example, GP6 (General Procedure 6) using [1,1'-bi(cyclobutan)]-1'-en-1-ol as a precursor yielded a diastereomeric ratio (dr) of 84:16 via crude <sup>1</sup>H NMR analysis .
- Step 2 : Purify via gradient column chromatography (e.g., 2–20% Et2O/Pentane) to isolate major diastereomers. Note that minor isomers may require advanced techniques like chiral HPLC for full separation .
- Step 3 : Validate purity using <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and rule out side products.
Q. Q2. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Detailed Protocols : Follow IUPAC-compliant experimental descriptions, including exact molar ratios, solvent grades, and reaction times. For example, protocols for analogous spiro compounds emphasize strict control of stoichiometry and temperature .
- Characterization : Provide full spectral data (NMR, IR, HRMS) for new derivatives, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
- Supplementary Data : Deposit raw NMR spectra, chromatograms, and crystallographic data in public repositories to enable independent verification .
Advanced Research Questions
Q. Q3. How can computational methods predict the stability and reactivity of this compound intermediates in ring-closure reactions?
Methodological Answer:
- Step 1 : Perform geometry optimization using Hartree-Fock (HF/3-21G) or MP2/6-311G** methods to model intermediates. For example, HF/3-21G calculations accurately predicted the stability of N-prenyl derivatives in spirocyclic systems .
- Step 2 : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. Electron-deficient carbons in the azaspiro ring often act as electrophilic centers in cyclization reactions .
- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via <sup>19</sup>F NMR if fluorinated analogs are used).
Q. Q4. What strategies resolve contradictions in spectroscopic data for this compound analogs?
Methodological Answer:
- Case Study : If <sup>1</sup>H NMR signals overlap (e.g., due to conformational flexibility), use variable-temperature NMR (VT-NMR) to decouple dynamic effects. For example, VT-NMR clarified diastereomer assignments in related azaspiro compounds .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE correlations. Crystallographic data for derivatives like rac-tert-butyl carbamates confirmed spatial arrangements .
- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral outliers with structural deviations (e.g., substituent electronic effects) .
Q. Q5. How can researchers design this compound analogs for drug discovery while maintaining metabolic stability?
Methodological Answer:
- Isosteric Replacement : Replace labile functional groups (e.g., ester linkages) with bioisosteres like amides or heterocycles. For instance, 2-azaspiro[3.3]heptane analogs showed enhanced metabolic stability compared to piperidine .
- ADME Profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to quantify oxidative degradation. Structural modifications at the 6-position (e.g., methyl groups) reduced CYP450-mediated metabolism in preclinical studies .
- Computational Guidance : Apply QSAR models to predict logP and p<em>K</em>a values, ensuring optimal solubility and membrane permeability .
Data Analysis & Interpretation
Q. Q6. How should researchers analyze conflicting yield data in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Root-Cause Analysis : Identify bottlenecks (e.g., low diastereoselectivity in step 2 vs. purification losses in step 3) via segmented yield tracking. For example, a 56% isolated yield for 2z vs. 8% for 2z' highlighted inefficiencies in minor isomer isolation .
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent) and identify critical parameters. Taguchi methods improved yields in analogous spiro systems by 20–30% .
- Statistical Reporting : Report yields with standard deviations (≥3 replicates) and confidence intervals to quantify variability .
Advanced Characterization
Q. Q7. What advanced techniques confirm the absolute configuration of this compound diastereomers?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of heavy-atom derivatives (e.g., brominated analogs). For example, rac-tert-butyl carbamates provided unambiguous configurational assignments .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereochemistry in enantiomerically enriched samples .
- Mosher’s Method : Derivatize secondary alcohols with Mosher’s acid and analyze <sup>1</sup>H NMR Δδ<sup>R/S</sup> values to infer adjacent chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
